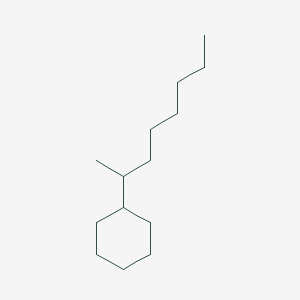
3-Butyn-2-one,4-(1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyn-2-one,4-(1-pyrrolidinyl)- is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol It is characterized by the presence of a pyrrolidine ring attached to a butynone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-one,4-(1-pyrrolidinyl)- typically involves the reaction of 3-butyn-2-one with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and may require a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of 3-Butyn-2-one,4-(1-pyrrolidinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are carefully controlled to ensure consistency and purity of the final product. The compound is then purified using standard techniques such as distillation or crystallization .
化学反应分析
Types of Reactions
3-Butyn-2-one,4-(1-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrrolidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions result in the formation of various substituted derivatives .
科学研究应用
作用机制
The mechanism of action of 3-Butyn-2-one,4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various chemical reactions through its reactive functional groups, leading to the formation of different products .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
3-Butyn-2-one: A related compound with similar reactivity but lacking the pyrrolidine ring.
Uniqueness
3-Butyn-2-one,4-(1-pyrrolidinyl)- is unique due to the presence of both a butynone structure and a pyrrolidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
4-pyrrolidin-1-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H11NO/c1-8(10)4-7-9-5-2-3-6-9/h2-3,5-6H2,1H3 |
InChI 键 |
IBZQXZXFLISRDE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C#CN1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


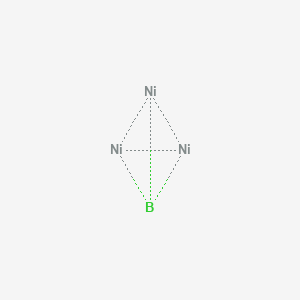


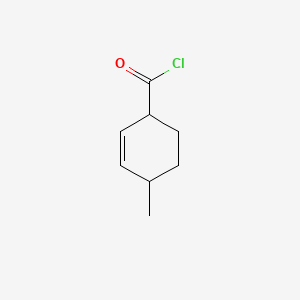
![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)

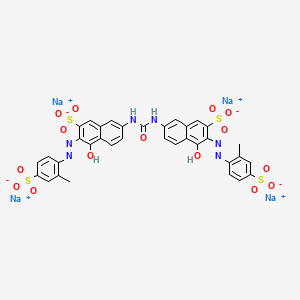
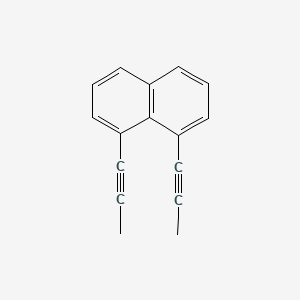
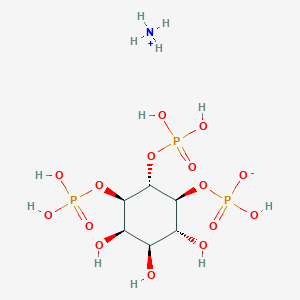
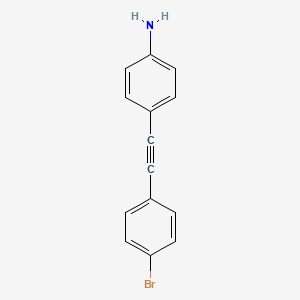
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)


